5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
The focus of this discussion is on the chemical compound "5,7-Difluoro-2,3-dihydro-1H-inden-1-amine," emphasizing its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties. This compound belongs to the class of fluorinated amines, which are of significant interest due to their unique properties and applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of fluorinated amines, including compounds similar to "5,7-Difluoro-2,3-dihydro-1H-inden-1-amine," involves several key chemical reactions. A notable example includes the synthesis of N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides through Michael addition and Mannich reaction, highlighting the utility of fluorinated heterocyclic scaffolds in developing novel compounds (Revanna et al., 2013). Furthermore, the synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes showcases a method for introducing fluorine atoms into amine compounds, enhancing their properties and utility (Yang et al., 2018).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including "5,7-Difluoro-2,3-dihydro-1H-inden-1-amine," is characterized by the presence of fluorine atoms attached to the carbon framework. This fluorination significantly affects the electronic distribution and spatial arrangement of molecules, leading to unique physical and chemical properties. Studies such as the analysis of short C–H⋯F interactions involving the 2,5-difluorobenzene group provide insight into the role of fluorine in molecular aggregation and complexation, demonstrating the nuanced effects of fluorine atoms in molecular structures (Mocilac et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of fluorinated amines, including "5,7-Difluoro-2,3-dihydro-1H-inden-1-amine," is influenced by the electronegativity and size of the fluorine atoms. These atoms can affect the nucleophilicity and basicity of the amine group, leading to distinctive reaction pathways and products. For instance, the interaction of perfluorinated compounds with amines reveals the influence of fluorine on reaction mechanisms and product formation, providing valuable insights into the chemical behavior of fluorinated amines (Chuikov et al., 1990).
Scientific Research Applications
Synthesis of Difluorinated Compounds
Research by Zhang et al. (2014) presents an efficient and convenient protocol for synthesizing gem-difluorinated compounds, starting from commercially available indanone. This method leads to various 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. The key difluorination step achieves good yield via treatment with in situ generated bromine fluoride (BrF), with a mechanism that rationalizes the outcomes of reactions involving different amines Zhang, D., Li, P., Lin, Z.-y., & Huang, H. (2014). Synthesis, 46, 613-620.
Coordinative Properties of Fluorinated Solvents
Boswell et al. (2005) explored the coordinative properties of highly fluorinated solvents with amino and ether groups. This study contradicts the assumption that the electron-withdrawing perfluorinated moieties render these functional groups inert, revealing that these compounds do interact, albeit weakly, with inorganic monocations Boswell, P., Lugert, E., Rábai, J., Amin, E. A., & Bühlmann, P. (2005). Journal of the American Chemical Society, 127 48, 16976-84.
Photophysical Properties
McGrier et al. (2011) synthesized two amphoteric cruciforms exhibiting significant changes in absorption and emission upon exposure to acids, bases, and metal triflates. This study highlights the potential of such compounds in sensor applications, particularly for detecting metal cations and amines McGrier, P. L., Solntsev, K., Zucchero, A. J., Miranda, O. R., Rotello, V., Tolbert, L., & Bunz, U. (2011). Chemistry, 17 11, 3112-9.
Fluorinated β-Amino Acids and Derivatives
March et al. (2012) reviewed the synthesis, conformational properties, and biological activity of α-fluorinated β-amino acids and derivatives. This comprehensive overview includes general methods for the preparation of these compounds, their preferred conformations due to stereoelectronic effects, and their incorporation in bioactive agents with enhanced potency and activity spectrum March, T., Johnston, M., Duggan, P., & Gardiner, J. (2012). Chemistry & Biodiversity.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H318 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many amines, it may interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its molecular weight (16917 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine. For instance, its storage temperature is recommended to be between 2-8°C, suggesting that it may degrade at higher temperatures .
properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNMSZYZLUAEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271372 | |
Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173998-72-6 | |
Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173998-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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